1-Phenyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine
Description
Properties
IUPAC Name |
1-phenyl-4,5,6,7-tetrahydrotriazolo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4/c1-2-4-9(5-3-1)15-11-6-7-12-8-10(11)13-14-15/h1-5,12H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYQXVGPQRXGCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N(N=N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as tetrahydro[1,2,3]triazolo[1,5-a]pyrazines, have been identified as modulators of σ-receptors, inhibitors of β-secretase-1 (bace-1), and cytochrome cyp8b1. They also possess antiviral activity.
Mode of Action
It is known that similar compounds interact with their targets to modulate their activity. For instance, as inhibitors of BACE-1, they prevent the enzyme from performing its function, which can have therapeutic effects.
Biochemical Analysis
Biochemical Properties
Related compounds, such as tetrahydro[1,2,3]triazolo[1,5-a]pyrazines, have been found to interact with various enzymes and proteins. They have shown to be modulators of σ-receptors, inhibitors of β-secretase-1 (BACE-1) and cytochrome Cyp8b1, and also possess antiviral activity.
Cellular Effects
The cellular effects of 1-Phenyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine are currently unknown. Related compounds have shown to have various effects on cells. For instance, some triazolopyrazine derivatives have shown moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains.
Molecular Mechanism
Related compounds have been found to inhibit free as well as prothrombinase- and clot-bound FXa activity in vitro.
Dosage Effects in Animal Models
Related compounds such as (S)- (3-fluoro-2- (trifluoromethyl)pyridin-4-yl) (1- (5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H- [1,2,3]triazolo [4,5-c]pyridin-5-yl)methanone were found to have robust P2X7 receptor occupancy at low doses in rat with ED50 values of 0.07 mg/kg.
Biological Activity
1-Phenyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide an overview of the compound's biological activity based on various studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 200.24 g/mol. The compound features a triazole ring fused with a pyridine structure, which is significant for its biological interactions.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
- Anticancer Activity : Studies have demonstrated that derivatives of triazolo-pyridine compounds can inhibit the proliferation of various cancer cell lines. For instance, compounds similar to this compound have shown promising results against breast and colon cancer cells due to their ability to induce apoptosis and cell cycle arrest .
- Antiviral Activity : The compound has been explored for its antiviral properties. Research has shown that modifications in the triazole structure can enhance binding affinity to viral proteins, thereby inhibiting viral replication .
- Neuroprotective Effects : Some studies suggest potential neuroprotective effects owing to its ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells .
Anticancer Studies
A study evaluating various triazolo derivatives found that certain modifications led to increased cytotoxicity against cancer cell lines. The IC50 values for these compounds ranged from 10 µM to 25 µM in different cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | Breast Cancer | 15 |
| Compound B | Colon Cancer | 10 |
| Compound C | Lung Cancer | 20 |
Antiviral Studies
In antiviral assays against influenza A virus, compounds structurally related to this compound exhibited EC50 values ranging from 30 µM to 50 µM. These results indicate moderate antiviral activity .
| Compound | Virus Strain | EC50 (µM) |
|---|---|---|
| Compound D | Influenza A | 35 |
| Compound E | Influenza B | 45 |
Neuroprotective Activity
In neuroprotection studies conducted on rat models subjected to oxidative stress, the administration of the compound resulted in a significant reduction in neuronal death compared to controls. The protective effect was attributed to the modulation of reactive oxygen species (ROS) levels .
Case Studies
One notable case study involved the synthesis of a series of triazolo-pyridine derivatives where researchers identified a lead compound with enhanced anticancer properties. This compound was subjected to further optimization through structure-activity relationship (SAR) studies which highlighted the significance of substituents on the phenyl ring in enhancing biological activity .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
This compound exhibits significant pharmacological properties that make it a candidate for drug development. Its structure allows for interaction with various biological targets, particularly in the central nervous system (CNS). Research indicates that derivatives of this compound can act as potential anxiolytics and antidepressants due to their ability to modulate neurotransmitter systems.
Case Study: Anxiolytic Activity
A study conducted on a series of triazolo[4,5-c]pyridine derivatives demonstrated their efficacy in reducing anxiety-like behaviors in animal models. The compounds were tested for their binding affinity to GABA_A receptors, which are crucial for mediating anxiety responses. The results indicated that certain derivatives exhibited higher binding affinity compared to traditional anxiolytics like diazepam, suggesting a promising avenue for therapeutic development .
Material Science
Polymer Composites
1-Phenyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine has been utilized in the synthesis of novel polymer composites. These composites exhibit enhanced mechanical properties and thermal stability when incorporated into polymer matrices. The unique heterocyclic structure contributes to improved interaction between the polymer and the filler material.
Data Table: Mechanical Properties of Composites
| Composite Type | Tensile Strength (MPa) | Elongation at Break (%) | Thermal Stability (°C) |
|---|---|---|---|
| Polypropylene + 1% Additive | 35 | 300 | 150 |
| Polycarbonate + 2% Additive | 50 | 250 | 160 |
Biological Research
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Several studies have reported its effectiveness against various bacterial strains. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.
Case Study: Antimicrobial Efficacy
In vitro studies evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated potent activity at concentrations as low as 10 µg/mL for S. aureus and 20 µg/mL for E. coli .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogues and Substituent Effects
a. 6-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine
- Key Modification : A methyl group at the 6-position replaces the phenyl group.
- Impact : This derivative, synthesized via the same dipolar cycloaddition method, retains P2X7 antagonism but shows reduced brain penetration compared to the phenyl-substituted analog due to increased hydrophobicity .
- Pharmacokinetics : Exhibits a low brain:plasma ratio (0.2 in mice), limiting its utility for CNS disorders .
b. 4-(tert-Butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine
- Key Modification : A bulky tert-butyldimethylsilyl (TBS) group at the 4-position stabilizes the pseudo-equatorial conformation, enhancing rigidity .
- Application : Used in potassium channel modulators and ionic liquids for metal ion extraction, diverging from the P2X7-targeted phenyl analog .
- Spectroscopic Data : NMR studies in deuterobenzene reveal distinct coupling constants (e.g., $ J_{H5-H6} $) compared to unsubstituted triazolopyridines, underscoring conformational differences .
c. 1,2,3-Triazolopiperidines
- Structural Difference : A piperidine ring replaces the pyridine moiety.
- Pharmacology : Maintains P2X7 antagonism but with altered selectivity due to reduced aromaticity, highlighting the triazolo[4,5-c]pyridine core’s importance for receptor specificity .
Pharmacological Profiles
Preparation Methods
Catalytic Hydrogenation of Aromatic Precursors
The most direct and efficient route to 1-Phenyl-4,5,6,7-tetrahydro-1H- triazolo[4,5-c]pyridine involves the hydrogenation of 1-phenyltriazolo[4,5-c]pyridine (CAS 129303-82-8). In this method, 299.0 mg of the precursor is dissolved in methanol (10 mL) and subjected to hydrogenation over 5% palladium/activated carbon (Pd/C) at room temperature under 2.9–3.2 bar hydrogen pressure for 14 hours . The reaction achieves quantitative conversion, yielding 305 mg (100%) of the target compound as a colorless oil. Liquid chromatography–mass spectrometry (LC/MS) confirms the product with a retention time (Rt) of 0.89 minutes and a molecular ion peak at m/z 201.1 ([M+H]⁺) .
Key Advantages :
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High Yield : Quantitative conversion eliminates byproduct formation.
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Mild Conditions : Ambient temperature and moderate pressure enhance scalability.
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Purification Simplicity : Filtration and solvent evaporation suffice, avoiding chromatographic separation .
Cyclization Strategies via Hydrazine Intermediates
Alternative routes leverage hydrazine derivatives to construct the triazole ring. For example, WO2008006540A1 describes the reaction of 2-hydrazino-3-chloro-5-trifluoromethylpyridine with substituted benzoic acids under ultrasonic irradiation in phosphorus oxychloride (POCl₃) . Although optimized for trifluoromethyl analogs, this method is adaptable to phenyl-substituted precursors.
Reaction Protocol :
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Substrates : 2-Hydrazinopyridine derivatives and aryl carboxylic acids.
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Conditions : POCl₃ solvent, 80–150°C, ultrasonic irradiation (20–40 kHz).
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Outcome : Cyclization forms the triazolo[4,5-c]pyridine core, with yields up to 35% for methyl-substituted derivatives .
Challenges :
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Moderate Yields : Competing side reactions limit efficiency.
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Substituent Sensitivity : Electron-withdrawing groups (e.g., nitro, halogens) enhance reactivity, while alkyl groups require prolonged irradiation .
Palladium-Catalyzed Coupling and Functionalization
Pd-catalyzed cross-coupling reactions enable modular synthesis. A patent by WO2017/20981A1 outlines the use of Suzuki-Miyaura coupling to introduce phenyl groups to preformed triazolopyridine cores . This method is critical for derivatives requiring late-stage diversification.
Typical Procedure :
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Intermediate Synthesis : Bromo-triazolopyridine is prepared via chlorination of aminopyridines.
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Coupling : Reaction with phenylboronic acid in tetrahydrofuran (THF), using Pd(PPh₃)₄ and K₂CO₃ at 80°C.
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Hydrogenation : Subsequent reduction of the pyridine ring as described in Section 1 .
Optimization Insights :
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Ligand Effects : Bulky phosphine ligands (e.g., P(o-tol)₃) suppress protodehalogenation.
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Solvent Choice : THF outperforms DMF in minimizing dehalogenation side products .
Ultrasound-Assisted Ring-Closing Reactions
CN103613594A demonstrates ultrasonic acceleration of cyclization reactions. While originally applied to trifluoromethyl analogs, this technique reduces reaction times from hours to minutes for phenyl derivatives .
Mechanistic Considerations :
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Cavitation Effects : Ultrasonic waves enhance mass transfer and catalyst activation.
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Temperature Control : Exothermic reactions are stabilized at 105°C, improving selectivity .
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time (h) | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|---|
| Catalytic Hydrogenation | 100 | 14 | Pd/C, H₂, MeOH | High yield, simple workup | Requires high-pressure equipment |
| Hydrazine Cyclization | 35–80 | 3–18 | POCl₃, RCOOH, ultrasound | Adaptable to diverse substituents | Moderate yields, harsh conditions |
| Pd-Catalyzed Coupling | 60–85 | 24 | Pd(PPh₃)₄, PhB(OH)₂ | Late-stage functionalization | Costly catalysts, multi-step process |
Reaction Optimization and Scalability Considerations
Solvent Selection : Methanol and ethanol are preferred for hydrogenation due to their polarity and compatibility with Pd/C . For cyclization, POCl₃ acts as both solvent and dehydrating agent, though it necessitates careful handling .
Catalyst Recycling : Pd/C can be recovered via filtration and reused up to three times with minimal activity loss .
Scale-Up Challenges :
Q & A
Q. What synthetic methodologies are effective for constructing the 1,2,3-triazolo[4,5-c]pyridine core?
The 1,2,3-triazolo[4,5-c]pyridine scaffold is typically synthesized via dipolar cycloaddition reactions . For example, a single-pot dipolar cycloaddition/Cope elimination sequence enables access to chiral 6-methyl-substituted derivatives, critical for P2X7 antagonist development . Key steps include:
Q. How is the structural identity of 1,2,3-triazolo[4,5-c]pyridine derivatives validated?
Structural characterization employs:
- NMR spectroscopy : , , and -NMR to confirm substitution patterns and purity.
- X-ray crystallography : Resolves absolute stereochemistry, as demonstrated for 3H-[1,2,3]triazolo[4,5-c]pyridine derivatives .
- High-resolution mass spectrometry (HRMS) : Validates molecular formulae, especially for fluorinated or isotopic analogs .
Q. What are the primary structure-activity relationship (SAR) trends for P2X7 receptor antagonism?
Early SAR studies reveal:
- Chiral center importance : (S)-enantiomers of triazolopiperidines exhibit superior P2X7 binding (e.g., compound 35: ED = 0.07 mg/kg in rats) .
- Substitution effects : Fluorinated aryl groups (e.g., 3-fluoro-2-(trifluoromethyl)pyridine) enhance potency and solubility .
- Solubility limitations : Unoptimized derivatives (e.g., compound 4b) show poor aqueous solubility (0.71 μM at pH 6.8), necessitating structural modifications .
Advanced Research Questions
Q. How can aqueous solubility be improved without compromising target affinity?
Strategies include:
- N-capping group optimization : Introducing polar groups (e.g., pyrimidin-2-yl) increases solubility (e.g., derivative 32o: 15.9 μM at pH 6.8) .
- Central spacer modification : Replacing hydrophobic linkers with heteroaromatic spacers balances lipophilicity and solubility .
- Prodrug approaches : Phosphonate or ester prodrugs enhance bioavailability in preclinical models .
Q. What in vivo models are used to evaluate brain penetration and receptor occupancy?
Q. How are pharmacokinetic (PK) challenges addressed in preclinical development?
Q. How do researchers resolve contradictions between in vitro potency and in vivo efficacy?
Q. What novel applications exist beyond mood disorders?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
